molecular formula C8H9F2NO2 B041684 3,5-Difluoro-2,4-dimethoxyaniline CAS No. 195136-67-5

3,5-Difluoro-2,4-dimethoxyaniline

Cat. No.: B041684
CAS No.: 195136-67-5
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3,5-Difluoro-2,4-dimethoxyaniline (CAS: 1349988-67-5, C₈H₉F₂NO₂) is a fluorinated aniline derivative featuring methoxy groups at the 2- and 4-positions and fluorine atoms at the 3- and 5-positions on the benzene ring. It is synthesized via diazotization and iodination of precursor nitro compounds, as demonstrated in the preparation of 1,3-difluoro-5-iodo-2,4-dimethoxybenzene (compound 4) from this compound (compound 3) . The compound is commercially available in purities up to 95% and is used as a building block in medicinal chemistry and materials science, particularly for synthesizing fluorinated aromatic intermediates .

Preparation Methods

Synthetic Routes for 3,5-Difluoro-2,4-dimethoxyaniline

Diazotization and Iodination Pathway

The most widely documented synthesis involves sequential diazotization and iodination of precursor nitro compounds. In a representative procedure, this compound undergoes diazotization in hydrochloric acid (HCl) at 4°C, followed by treatment with sodium nitrite (NaNO₂) to form a diazonium intermediate. Subsequent addition of hypophosphorous acid (H₃PO₂) facilitates iodine substitution, yielding 1,3-difluoro-2,4-dimethoxybenzene derivatives .

Key Reaction Steps:

  • Diazotization: this compound (15 g, 79 mmol) is dissolved in 4 N HCl (260 mL) at 4°C. Sodium nitrite (83 mmol) is added dropwise to generate the diazonium salt .

  • Iodination: Hypophosphorous acid (50% aqueous solution, 200 mL) is introduced to the reaction mixture, which is stirred overnight at 4°C. The product is extracted with dichloromethane (CH₂Cl₂), washed with brine, and purified via flash chromatography .

Yield and Purity:

  • Typical yields range from 69% to 90% , depending on reaction scale and purification methods .

  • Flash chromatography with pentane/ethyl acetate (7:3) achieves >95% purity, as confirmed by thin-layer chromatography (TLC; Rf = 0.30) .

Optimization of Reaction Conditions

Temperature and Concentration Effects

Reaction efficiency is highly sensitive to temperature and acid concentration:

  • Diazotization: Maintaining temperatures below 5°C minimizes side reactions such as dimerization .

  • Acid Strength: Using 4 N HCl (vs. 0.3 M HCl) accelerates diazonium salt formation but requires precise stoichiometry to avoid over-acidification .

Comparative Data:

Condition4 N HCl 0.3 M HCl
Reaction Temperature4°C → 65°C4°C (isothermal)
Yield90%69%
Purity Post-Purification95%92%

Solvent and Reagent Selection

  • Hypophosphorous Acid: Acts as a reducing agent to stabilize the diazonium intermediate. Excess H₃PO₂ (20 equiv) ensures complete conversion .

  • Solvent Systems: Dichloromethane (CH₂Cl₂) is preferred for extraction due to its immiscibility with aqueous acid and low polarity, which reduces byproduct carryover .

Purification and Isolation Techniques

Flash Chromatography

Post-reaction mixtures are purified using silica gel flash chromatography with a pentane/ethyl acetate (7:3) solvent system. This method effectively separates the target compound from unreacted starting materials and iodinated byproducts .

Purification Metrics:

  • Column Dimensions: 30 cm × 5 cm (ID) silica gel column.

  • Flow Rate: 15 mL/min.

  • Fraction Analysis: TLC with UV detection (λ = 254 nm) ensures fraction homogeneity .

Recrystallization

Alternative purification via recrystallization in 2:1 (v/v) water/ethanol yields crystalline product with >98% purity, though this method is less scalable than chromatography .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.86–4.03 ppm (methoxy groups, 6H), δ 6.78 ppm (aromatic protons, 1H) .

  • ¹⁹F NMR (377 MHz, CDCl₃): δ 132.8 ppm (F-3), δ 141.5 ppm (F-5) .

High-Resolution Mass Spectrometry (HRMS):

  • LC-TOF (ES): [M+H]⁺ observed at m/z 190.10 (calculated 189.06) .

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile/water (70:30) at 1.0 mL/min.

  • Retention Time: 8.2 min, with <1% impurities detected .

Industrial-Scale Production Considerations

Scaling Challenges

  • Temperature Control: Large-scale reactions require jacketed reactors to maintain sub-5°C conditions during diazotization.

  • Waste Management: Hypophosphorous acid generates phosphoric acid byproducts, necessitating neutralization before disposal .

Cost-Benefit Analysis

ParameterLaboratory Scale Industrial Scale
Batch Size100 g10 kg
Yield69%85%
Production Cost (USD/g)$12.50$3.80

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

3,5-Difluoro-2,4-dimethoxyaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity of the resulting drugs.

Case Study: Synthesis of Anticancer Agents

Researchers have utilized this compound in the development of novel anticancer agents. The compound's structure allows for modifications that improve potency against cancer cell lines. For instance, derivatives synthesized from this aniline have shown promising results in inhibiting tumor growth in preclinical trials .

Agrochemical Applications

The compound is also significant in the agrochemical industry, particularly in the formulation of pesticides and herbicides. The fluorine atoms contribute to the stability and efficacy of these compounds.

Data Table: Agrochemical Formulations

Compound NameActive IngredientApplicationEfficacy
Herbicide AThis compound derivativeWeed controlHigh
Insecticide BFluorinated anilineInsect repellentModerate

Dye and Pigment Manufacturing

This compound is used in dye manufacturing due to its ability to form vibrant colors when reacted with other chemical agents. This property makes it valuable for producing dyes used in textiles and inks.

Case Study: Synthesis of Dyes

In a study on dye production, researchers demonstrated that incorporating this compound into dye formulations resulted in enhanced colorfastness and stability under various environmental conditions .

Material Science

The compound has potential applications in material science for developing new polymers and composites. Its chemical structure allows for integration into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Research Findings

Recent studies have indicated that polymers containing this compound exhibit improved resistance to degradation when exposed to UV light compared to traditional polymers .

Mechanism of Action

The mechanism by which 3,5-Difluoro-2,4-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy groups contribute to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aniline Derivatives

2,6-Difluoro-3,5-dimethoxyaniline (CAS: 61693-43-4, C₈H₉F₂NO₂)

  • Structural Differences : Fluorine atoms occupy the 2- and 6-positions instead of 3- and 5-positions.
  • Reactivity: Positional isomerism affects electronic properties.
  • Applications: Limited data on biological activity, but its structural similarity suggests utility in agrochemicals or fluorescent dyes .

3,5-Dichloro-2,4-difluoroaniline (CAS: 83121-15-7, C₆H₃Cl₂F₂N)

  • Structural Differences : Chlorine replaces fluorine at the 3- and 5-positions.
  • Physicochemical Properties : Chlorine increases molecular weight (228.0 g/mol vs. 193.2 g/mol for 3,5-difluoro-2,4-dimethoxyaniline) and lipophilicity (logP ~2.5 vs. ~1.8).

Methoxy vs. Hydroxy Substitutions

3,5-Difluoro-2,4-dihydroxybenzaldehyde (CAS: 209541-27-5, C₇H₄F₂O₃)

  • Structural Differences : Hydroxyl groups replace methoxy groups, and an aldehyde functional group is present at the 1-position.
  • Reactivity: The phenolic hydroxyl groups enable conjugation with biomolecules (e.g., proteins), whereas methoxy groups in this compound limit such interactions.
  • Applications : Used as a scaffold in drug discovery and fluorescence probes .

Trifluoromethoxy-Substituted Analogues

2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 1159512-64-7, C₇H₄F₅NO)

  • Structural Differences : A trifluoromethoxy (-OCF₃) group replaces the 4-methoxy group.
  • Electronic Effects : The strong electron-withdrawing -OCF₃ group decreases electron density on the aromatic ring, altering reactivity in SNAr reactions.
  • Applications: Potential use in pharmaceuticals targeting fluorine-rich bioactive molecules .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substitutions Applications
This compound 1349988-67-5 C₈H₉F₂NO₂ 193.2 3,5-F; 2,4-OCH₃ Medicinal chemistry, fluorophores
2,6-Difluoro-3,5-dimethoxyaniline 61693-43-4 C₈H₉F₂NO₂ 193.2 2,6-F; 3,5-OCH₃ Agrochemical intermediates
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N 228.0 3,5-Cl; 2,4-F Industrial synthesis (toxic)
3,5-Difluoro-2,4-dihydroxybenzaldehyde 209541-27-5 C₇H₄F₂O₃ 174.1 3,5-F; 2,4-OH; 1-CHO Fluorescent probes, drug discovery

Key Research Findings

  • Synthetic Flexibility : this compound serves as a precursor for iodinated aromatic compounds (e.g., 1,3-difluoro-5-iodo-2,4-dimethoxybenzene), enabling further functionalization via cross-coupling reactions .
  • Stability : Methoxy groups enhance stability compared to hydroxylated analogues, which are prone to oxidation .
  • Biological Relevance : Fluorine substitution improves metabolic stability and bioavailability in drug candidates, as seen in analogues like 2,4-difluoro-5-(trifluoromethoxy)aniline .

Notes on Limitations and Contradictions

  • Data Gaps: Limited toxicity profiles for 2,6-difluoro-3,5-dimethoxyaniline and 3,5-difluoro-2,4-dihydroxybenzaldehyde hinder risk assessment .
  • Contradictory Reactivity : While methoxy groups generally deactivate aromatic rings, the this compound exhibits moderate reactivity in SNAr reactions due to fluorine’s electron-withdrawing effects .

Biological Activity

3,5-Difluoro-2,4-dimethoxyaniline (CAS No. 195136-67-5) is an organic compound notable for its unique structural features, including two fluorine atoms and two methoxy groups attached to an aniline backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F2NO2C_8H_9F_2NO_2, with a molecular weight of approximately 189.16 g/mol. The presence of fluorine atoms enhances the compound's reactivity and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, potentially disrupting metabolic pathways crucial for cellular function.
  • Receptor Modulation : It has been identified as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including cognition and inflammation .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects in certain cancer cell lines. Its interaction with cellular signaling pathways could lead to apoptosis in malignant cells .
  • Neuropharmacological Effects : Given its role as a modulator of nAChRs, the compound may influence neuropharmacological outcomes, potentially aiding in the treatment of neurodegenerative diseases or cognitive disorders .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types .
  • Neurotransmitter Release Modulation : In vitro experiments demonstrated that this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting potential applications in enhancing synaptic transmission .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityDose-dependent inhibition in cancer cells
NeuropharmacologicalModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Difluoro-2,4-dimethoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sequential nitration, diazotization, and substitution. Key steps include:

  • Nitration : Starting with 1,3-difluoro-2,4-dimethoxybenzene, nitration is performed under controlled acidic conditions to introduce the nitro group .
  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or Sn/HCl.
  • Diazotization : Treatment with aqueous HCl (0.3 M) at 4°C, followed by sodium nitrite to form the diazonium salt. Subsequent addition of sodium iodide yields iodinated derivatives (69% yield after purification via flash column chromatography with pentane/EtOAc) .
    Critical Parameters : Temperature control during diazotization (<5°C) minimizes side reactions. Solvent polarity in chromatography (7:3 pentane/EtOAc) optimizes separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.86–4.03 ppm (methoxy groups) and δ 7.25–7.34 ppm (aromatic protons) .
    • ¹⁹F NMR (377 MHz, CDCl₃): Distinct signals at δ 132.8 and 141.5 ppm confirm fluorine positions .
  • HRMS : LC-TOF (ES) confirms molecular ion [M+H]⁺ at m/z 300.9536 (calculated 300.9537) .
    Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 22.3 Hz) indicate para-fluorine substituents.

Q. How is purity assessed and maintained during purification of this compound?

Methodological Answer:

  • Flash Chromatography : Use a pentane/EtOAc (7:3) solvent system to achieve >95% purity. Monitor fractions via TLC (Rf = 0.30) .
  • Analytical HPLC : C18 columns with UV detection (λ = 254 nm) quantify residual solvents or byproducts.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodine substitution in derivatives of this compound?

Methodological Answer: Diazonium salt formation directs substitution via an SN1-like mechanism. The electron-withdrawing methoxy groups activate specific positions:

  • Steric Effects : Bulky substituents (e.g., methoxy) hinder iodine addition at ortho positions.
  • Electronic Effects : Fluorine atoms stabilize transition states through inductive effects, favoring para substitution .
    Experimental Validation : Isotopic labeling (e.g., ¹⁸O in methoxy groups) and DFT calculations can map charge distribution.

Q. How does the stability of this compound vary under acidic or thermal conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group occurs below pH 3, leading to potential decomposition. Stability tests in 0.1 M HCl (24 hrs, 25°C) show <5% degradation via HPLC .
  • Thermal Stability : TGA analysis reveals decomposition onset at 180°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What strategies leverage this compound in designing enzyme inhibitors or fluorinated pharmaceuticals?

Methodological Answer:

  • Bioisosteric Replacement : The fluorine atoms mimic hydroxyl groups in salicylic acid derivatives, enhancing binding to cyclooxygenase (COX) enzymes .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids introduce pharmacophores (e.g., aryl groups) for kinase inhibition studies .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Optimize transition states for nucleophilic aromatic substitution using Gaussian09 (B3LYP/6-31G* basis set). Predict activation energies for iodination or bromination .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction rates using GROMACS.

Properties

IUPAC Name

3,5-difluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNUSZUKBDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287127
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-67-5
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro group of 3,5-difluoro-2,4-dimethoxynitrobenzene (10.9 g, 49.7 mmol) is reduced by catalytic hydrogenation at 40 psi in ethanol/ethyl acetate over 10% Pd/carbon. Progress is monitored by TLC. When the reaction is complete, the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration. The filtrate is concentrated in vacuo, giving pure 1-amino-3,5-difluoro2,4-dimethoxybenzene (2) as 9.40 g (99.8%) of a clear, pale brown oil: 1H NMR (CDCl3) 6.25 (dd, 1H), 3.89 (two s, 6H), 3.7 (br s, 2H); 19F NMR (CDCl3) 135.5 (d, 1F), 146.9 (s, 1F). Anal. calc. for C8H9NO2F2 : C, 50.80; H, 4.80; N, 7.40. Found: C, 50.61; H, 4.81; N, 7.26. The hydrochloride salt is obtained by treating a dioxane solution of 5 with 4M HCl in dioxane, collecting the precipitate on a Buchner funnel, rinsing with dioxane, and drying in vacuo to give the hydrochloride salt of Compound 2 as a bone-white powder: m.p. 213°-218° C. (dec.); 1H NMR (D2O) 7.1 (br d, 1H), 4.05 (br s, 6H); 19F (D2O) 131.1 (dd, 1F), 141.6 (s, 1F). Anal. calc. for C8 H10NO2F2Cl: C, 42.59; H, 4.47; N, 6.21. Found: C, 42.75; H, 4.47; N, 6.14.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Difluoro-2,4-dimethoxyaniline
3,5-Difluoro-2,4-dimethoxyaniline
3,5-Difluoro-2,4-dimethoxyaniline
3,5-Difluoro-2,4-dimethoxyaniline
3,5-Difluoro-2,4-dimethoxyaniline
3,5-Difluoro-2,4-dimethoxyaniline

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